molecular formula C46H87N5O4 B12694179 N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate CAS No. 94023-39-9

N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate

Cat. No.: B12694179
CAS No.: 94023-39-9
M. Wt: 774.2 g/mol
InChI Key: RPTBBLLTNRNQBF-ZGWGUCJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is a complex organic compound with the molecular formula C44H87N5O2.C2H4O2 and a molecular weight of 774.21408 g/mol. This compound is characterized by its long-chain fatty acid amide structure, which includes multiple aziridine rings and unsaturated octadec-9-enamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate typically involves the reaction of octadec-9-enoic acid with ethylenediamine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently cyclized to form aziridine rings. The final product is obtained by acetylation of the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.

    Reduction: Reduction reactions can convert the aziridine rings into amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate involves its interaction with biological membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the aziridine rings can react with nucleophilic sites on proteins, leading to covalent modifications and altered protein activity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide): Lacks the acetyl group present in the monoacetate derivative.

    N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) diacetate: Contains two acetyl groups instead of one.

Uniqueness

N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is unique due to its specific acetylation pattern, which imparts distinct physicochemical properties and biological activities. The presence of a single acetyl group enhances its solubility and reactivity compared to its non-acetylated and diacetylated counterparts.

Properties

CAS No.

94023-39-9

Molecular Formula

C46H87N5O4

Molecular Weight

774.2 g/mol

IUPAC Name

acetic acid;(E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]ethyl]octadec-9-enamide

InChI

InChI=1S/C44H83N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41-42,47H,3-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b19-17+,20-18+;

InChI Key

RPTBBLLTNRNQBF-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCCCCCCCC)N1CC1)N2CC2.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.